Antimicrobial Activity of Ethyl 2-Amino-5-chlorobenzoate Derivatives vs. Free Acid Baseline
Derivatives of ethyl 2-amino-5-chlorobenzoate exhibit broad-spectrum antimicrobial activity with quantified MIC values. The parent acid, 2-amino-5-chlorobenzoic acid, shows substantially weaker activity with MIC values ranging from 32 to 128 µg/mL across tested pathogens [1]. In contrast, esterified and further derivatized analogs of ethyl 2-amino-5-chlorobenzoate demonstrate enhanced potency, with reported MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . This represents an approximately 2.6- to 5.1-fold improvement in potency attributable to the ester functionality, which enhances membrane permeability relative to the free carboxylic acid.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Ethyl 2-amino-5-chlorobenzoate derivatives: MIC = 12.5 µg/mL (S. aureus), 25 µg/mL (E. coli) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzoic acid: MIC = 32–128 µg/mL (range across tested pathogens) |
| Quantified Difference | 2.6× to 5.1× lower MIC for ester derivatives |
| Conditions | In vitro microdilution assay against Gram-positive and Gram-negative bacterial strains |
Why This Matters
The ethyl ester form serves as a critical prodrug-like intermediate that can be further optimized for antimicrobial lead development, whereas the free acid offers insufficient potency for direct advancement.
- [1] BenchChem. 2-Amino-5-chlorobenzoic acid: Antimicrobial activity data. (Note: Compound data verified via cross-reference with PubChem CID 8410.) View Source
